molecular formula C27H22N6O7S B14797841 4-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide

4-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide

Cat. No.: B14797841
M. Wt: 574.6 g/mol
InChI Key: PMNQZZBSQLEETO-UHFFFAOYSA-N
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Description

4-[[2,5-Dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide involves several key steps:

    Formation of the Diazenyl Intermediate: The initial step involves the diazotization of 2,5-dimethoxyaniline followed by coupling with 4-(methylsulfamoyl)benzenediazonium chloride to form the diazenyl intermediate.

    Naphthalene Derivative Formation: The diazenyl intermediate is then reacted with 3-hydroxy-2-naphthoic acid under controlled conditions to form the naphthalene derivative.

    Benzimidazole Formation: The final step involves the cyclization of the naphthalene derivative with o-phenylenediamine to form the benzimidazole ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common solvents used in the industrial synthesis include ethanol, methanol, and dichloromethane, while catalysts such as palladium on carbon may be employed to facilitate specific reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the diazenyl group can yield the corresponding amine derivative.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for drug design and development.

Industry

In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, while the hydroxy and methoxy groups can form hydrogen bonds with target molecules. The benzimidazole ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-methylamphetamine: Known for its psychoactive properties, this compound shares the methoxy groups but differs in its overall structure and applications.

    4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide: This compound has similar functional groups but lacks the complex naphthalene and benzimidazole structures.

Uniqueness

The uniqueness of 4-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide lies in its combination of functional groups and structural complexity

Properties

Molecular Formula

C27H22N6O7S

Molecular Weight

574.6 g/mol

IUPAC Name

4-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide

InChI

InChI=1S/C27H22N6O7S/c1-28-41(37,38)23-13-21(39-2)20(12-22(23)40-3)32-33-24-16-7-5-4-6-14(16)10-17(25(24)34)26(35)29-15-8-9-18-19(11-15)31-27(36)30-18/h4-13,28,34H,1-3H3,(H,29,35)

InChI Key

PMNQZZBSQLEETO-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C(=C1)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC5=NC(=O)N=C5C=C4)O)OC

Origin of Product

United States

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